molecular formula C22H27FN6O B10996203 N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10996203
M. Wt: 410.5 g/mol
InChI Key: DOJYURPXEZFHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the triazolopyridazine ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under reflux conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with an ethylamine derivative.

    Formation of the piperidine carboxamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of reaction conditions: Using high-throughput screening to identify the best solvents, temperatures, and catalysts.

    Continuous flow chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification techniques: Utilizing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or DMSO as solvents.

Major Products

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: Interacting with specific receptors in the body, leading to modulation of signal transduction pathways.

    Enzyme inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Gene expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H27FN6O

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN6O/c1-15(2)21-26-25-19-7-8-20(27-29(19)21)28-13-10-17(11-14-28)22(30)24-12-9-16-3-5-18(23)6-4-16/h3-8,15,17H,9-14H2,1-2H3,(H,24,30)

InChI Key

DOJYURPXEZFHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.